Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 2-(5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate: is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a methanesulfonyl group and an ethyl benzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base.
Amidation: The amide bond is formed by reacting the intermediate with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzoxazepine ring, potentially leading to the formation of alcohols or reduced ring systems.
Substitution: The benzoxazepine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, reduced benzoxazepine derivatives.
Substitution Products: Various substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biochemical Studies: Used in studies to understand enzyme interactions and binding affinities.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group may play a role in enhancing binding affinity through hydrogen bonding or electrostatic interactions. The benzoxazepine ring system provides a rigid scaffold that can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Ethyl 2-(5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate: Lacks the methanesulfonyl group, which may affect its reactivity and binding properties.
Ethyl 2-(5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate: Similar structure but without the methyl group, potentially altering its steric and electronic properties.
Uniqueness: The presence of both the methanesulfonyl and methyl groups in ethyl 2-(5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate provides a unique combination of steric and electronic effects, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C21H24N2O6S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 2-[(7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O6S/c1-4-28-21(25)15-7-5-6-8-16(15)22-20(24)19-11-12-23(30(3,26)27)17-13-14(2)9-10-18(17)29-19/h5-10,13,19H,4,11-12H2,1-3H3,(H,22,24) |
InChI Key |
FEUDDXWTVOPGMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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